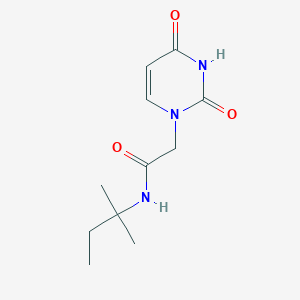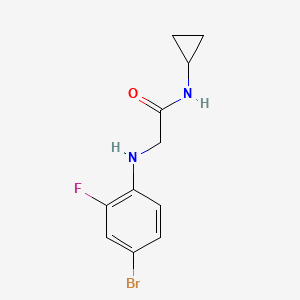
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is an organic compound that belongs to the class of amides It features a bromo and fluoro-substituted phenyl ring attached to an amino group, which is further connected to a cyclopropylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and cyclopropylacetyl chloride.
Reaction: The 4-bromo-2-fluoroaniline is reacted with cyclopropylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and acetamide moieties.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.
Major Products Formed
Substitution: Products with different substituents replacing the bromo or fluoro groups.
Oxidation: Products with oxidized amino or acetamide groups.
Reduction: Products with reduced amino or acetamide groups.
Coupling: Complex biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromo and fluoro substituents can enhance its binding affinity and specificity towards these targets. The cyclopropylacetamide moiety may contribute to the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluoroaniline: A precursor in the synthesis of the compound.
N-cyclopropylacetamide: Another precursor used in the synthesis.
4-Bromo-2-fluorobiphenyl: A structurally related compound with similar substituents.
Uniqueness
2-((4-Bromo-2-fluorophenyl)amino)-N-cyclopropylacetamide is unique due to the combination of its bromo and fluoro substituents with the cyclopropylacetamide moiety. This combination imparts specific chemical and physical properties that are not present in its individual precursors or structurally related compounds. The compound’s unique structure makes it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12BrFN2O |
|---|---|
Poids moléculaire |
287.13 g/mol |
Nom IUPAC |
2-(4-bromo-2-fluoroanilino)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H12BrFN2O/c12-7-1-4-10(9(13)5-7)14-6-11(16)15-8-2-3-8/h1,4-5,8,14H,2-3,6H2,(H,15,16) |
Clé InChI |
LDGLFJWRVLREBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)CNC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Methoxycarbonyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14899936.png)

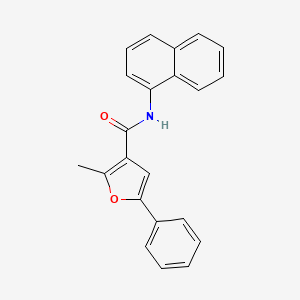
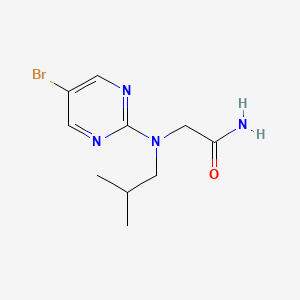
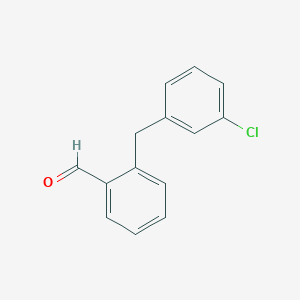
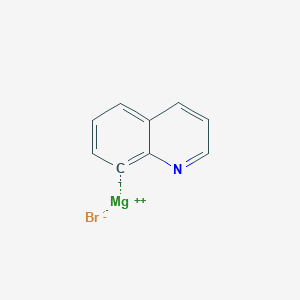
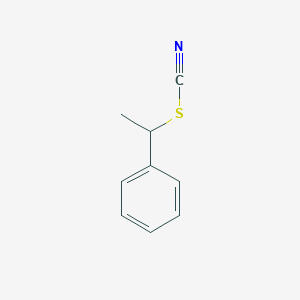
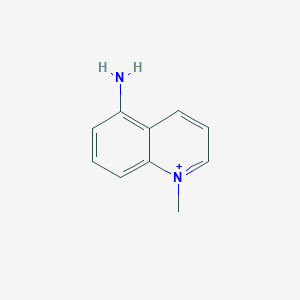
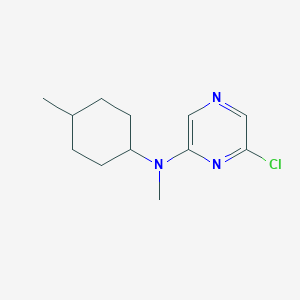
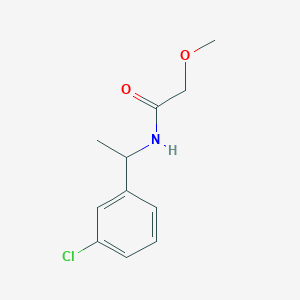

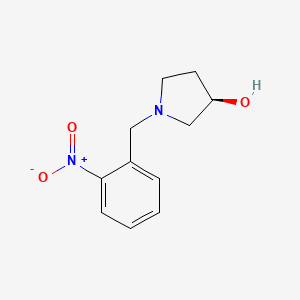
![tert-Butyl (4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B14900025.png)
